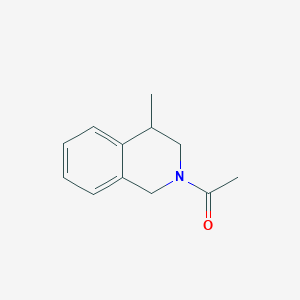
1-(4-Methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is a compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of natural products and synthetic compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst. For instance, the reaction of 4-methylphenylethylamine with acetaldehyde under acidic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroisoquinoline derivatives .
Scientific Research Applications
1-(4-Methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO) enzymes, which play a role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, contributing to its antidepressant and neuroprotective effects . Additionally, the compound may act as a free radical scavenger, providing neuroprotection by reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound is an endogenous amine with neuroprotective properties and is studied for its potential in treating Parkinson’s disease.
1,2,3,4-Tetrahydroisoquinoline: A simpler analog that serves as a precursor for various alkaloids and bioactive molecules.
Uniqueness
1-(4-Methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl group at the 4-position and ethanone moiety contribute to its unique properties compared to other tetrahydroisoquinoline derivatives .
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-(4-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C12H15NO/c1-9-7-13(10(2)14)8-11-5-3-4-6-12(9)11/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
GPOWGVSMUXADTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC2=CC=CC=C12)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


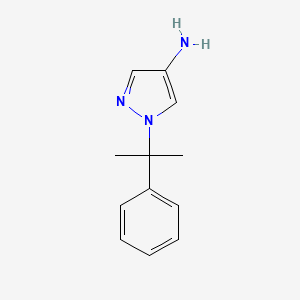
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11745799.png)
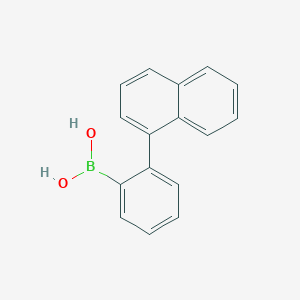
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11745817.png)
![1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11745820.png)
![5,10-Dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B11745829.png)
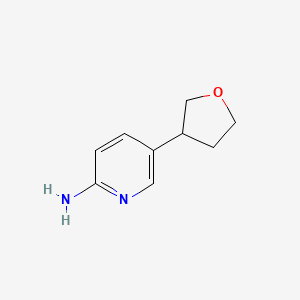
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11745835.png)
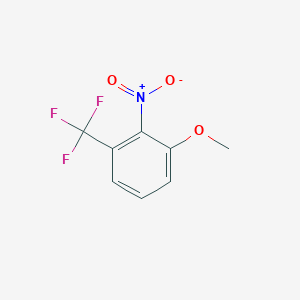
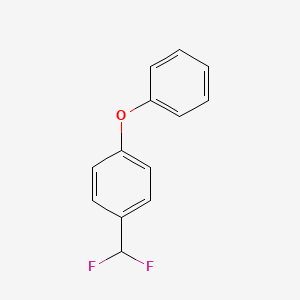
![1,5-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11745852.png)
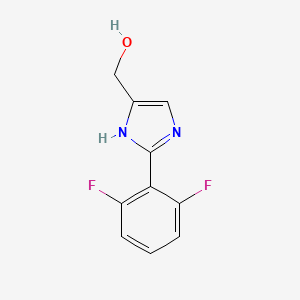

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11745865.png)
